2-Methoxy-5-(3,4-methylenedioxyphenyl)nicotinic acid
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Overview
Description
2-Methoxy-5-(3,4-methylenedioxyphenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a methoxy group and a methylenedioxyphenyl group attached to the nicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(3,4-methylenedioxyphenyl)nicotinic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methylenedioxyphenyl Intermediate: The methylenedioxyphenyl group can be introduced through the reaction of a suitable phenol derivative with methylene chloride in the presence of a base, such as potassium carbonate.
Nitration and Reduction: The intermediate is then subjected to nitration using a mixture of nitric acid and sulfuric acid, followed by reduction with a reducing agent like tin(II) chloride to form the corresponding amine.
Coupling with Nicotinic Acid: The amine intermediate is then coupled with nicotinic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(3,4-methylenedioxyphenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The methoxy and methylenedioxy groups can be oxidized under strong oxidative conditions, such as with potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Methoxy-5-(3,4-methylenedioxyphenyl)nicotinic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to other bioactive nicotinic acid derivatives.
Materials Science: It can be used as a building block for the synthesis of novel materials with unique electronic or optical properties.
Biological Research: It is used in studies to understand the interaction of nicotinic acid derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(3,4-methylenedioxyphenyl)nicotinic acid involves its interaction with specific molecular targets, such as nicotinic acid receptors. Upon binding to these receptors, it can modulate various signaling pathways, leading to physiological effects. The methylenedioxyphenyl group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(3,4-methylenedioxyphenyl)phenol
- 3,4-Methylenedioxyphenylpropan-2-one
- 2,5-Dimethoxy-3,4-methylenedioxyamphetamine
Uniqueness
2-Methoxy-5-(3,4-methylenedioxyphenyl)nicotinic acid is unique due to the presence of both methoxy and methylenedioxyphenyl groups attached to the nicotinic acid core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2-methoxypyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-18-13-10(14(16)17)4-9(6-15-13)8-2-3-11-12(5-8)20-7-19-11/h2-6H,7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKYEBCQAYACGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC3=C(C=C2)OCO3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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